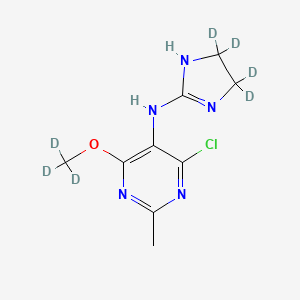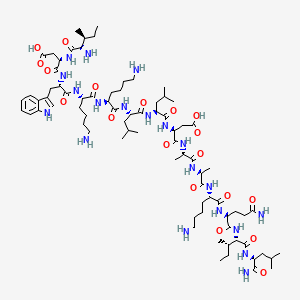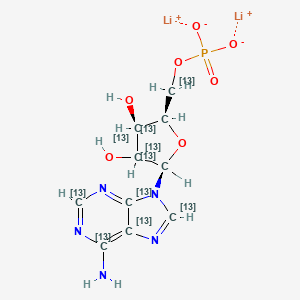
2-Ethyl-3-methylpyrazine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-methylpyrazine-d3 is a deuterated derivative of 2-Ethyl-3-methylpyrazine, a compound known for its presence in various food products due to its distinct aroma. The deuterium labeling makes it particularly useful in scientific research, especially in the fields of chemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethyl-3-methylpyrazine-d3 can be synthesized through the deuteration of 2-Ethyl-3-methylpyrazine. This process involves the replacement of hydrogen atoms with deuterium atoms. The reaction typically requires a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a catalyst to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuterium incorporation. The product is then purified through distillation or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-3-methylpyrazine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding pyrazine N-oxide.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while reduction can produce dihydropyrazines .
Aplicaciones Científicas De Investigación
2-Ethyl-3-methylpyrazine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Helps in studying metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of flavor and fragrance compounds
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3-methylpyrazine-d3 involves its interaction with various molecular targets. The deuterium atoms can influence the compound’s pharmacokinetics by altering its metabolic stability and distribution. This makes it a valuable tool in studying drug metabolism and enzyme-catalyzed reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-3-methylpyrazine: The non-deuterated version, commonly found in food products.
2,3-Dimethylpyrazine: Another pyrazine derivative with similar aromatic properties.
2-Ethyl-3,5-dimethylpyrazine: Known for its lower odor threshold compared to other pyrazines
Uniqueness
2-Ethyl-3-methylpyrazine-d3 stands out due to its deuterium labeling, which provides unique advantages in scientific research. The presence of deuterium atoms allows for more precise tracking in metabolic studies and can lead to different pharmacokinetic profiles compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C7H10N2 |
|---|---|
Peso molecular |
125.19 g/mol |
Nombre IUPAC |
2-ethyl-3-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C7H10N2/c1-3-7-6(2)8-4-5-9-7/h4-5H,3H2,1-2H3/i2D3 |
Clave InChI |
LNIMMWYNSBZESE-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=NC=CN=C1CC |
SMILES canónico |
CCC1=NC=CN=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2R,3R)-2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid](/img/structure/B15138685.png)




![2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B15138718.png)

![(2R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15138733.png)
![1-[6-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E,3Z)-3-[3-methyl-5-sulfo-3-(4-sulfobutyl)-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]indol-1-ium-5-sulfonate](/img/structure/B15138735.png)
